molecular formula C50H84N2O2S2 B12787087 2,2'-Dithiobis(N-Octadecylbenzamide) CAS No. 78010-08-9

2,2'-Dithiobis(N-Octadecylbenzamide)

Cat. No.: B12787087
CAS No.: 78010-08-9
M. Wt: 809.3 g/mol
InChI Key: YGACTXHVWQMRJZ-UHFFFAOYSA-N
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Description

2,2’-Dithiobis(N-Octadecylbenzamide) is a chemical compound known for its unique structure and properties It consists of two benzamide groups linked by a disulfide bond, with each benzamide group further attached to an octadecyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dithiobis(N-Octadecylbenzamide) typically involves the reaction of octadecylamine with benzoyl chloride to form N-octadecylbenzamide. This intermediate is then subjected to oxidative coupling using reagents such as iodine or hydrogen peroxide to form the disulfide bond, resulting in the final product .

Industrial Production Methods

Industrial production methods for 2,2’-Dithiobis(N-Octadecylbenzamide) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and by-products .

Chemical Reactions Analysis

Types of Reactions

2,2’-Dithiobis(N-Octadecylbenzamide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-Dithiobis(N-Octadecylbenzamide) has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2’-Dithiobis(N-Octadecylbenzamide) involves its ability to interact with biological membranes and proteins. The disulfide bond can undergo redox reactions, leading to the formation of reactive sulfur species that can modify protein thiols and disrupt cellular functions. This compound can also integrate into lipid bilayers, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Dithiobis(N-Octadecylbenzamide) is unique due to its long octadecyl chains, which impart distinct hydrophobic properties and influence its interactions with biological membranes and proteins. This makes it particularly useful in applications requiring amphiphilic molecules .

Properties

CAS No.

78010-08-9

Molecular Formula

C50H84N2O2S2

Molecular Weight

809.3 g/mol

IUPAC Name

N-octadecyl-2-[[2-(octadecylcarbamoyl)phenyl]disulfanyl]benzamide

InChI

InChI=1S/C50H84N2O2S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-43-51-49(53)45-39-33-35-41-47(45)55-56-48-42-36-34-40-46(48)50(54)52-44-38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-36,39-42H,3-32,37-38,43-44H2,1-2H3,(H,51,53)(H,52,54)

InChI Key

YGACTXHVWQMRJZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCCCCCCCCCCCCCCCCCC

Origin of Product

United States

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